4-(1,3-dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid
Overview
Description
4-(1,3-Dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid is a fascinating compound with a complex structure, featuring both a benzoic acid moiety and a pyrroloimidazolidinedione ring system. This combination endows the compound with unique properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid typically involves a multi-step process:
Step 1: : Formation of the pyrroloimidazolidinedione ring.
Starting materials: Anhydrides or esters with appropriate substituents.
Conditions: Cyclization reactions under controlled temperatures with acid or base catalysts.
Step 2: : Functionalization of the benzoic acid moiety.
Reagents: Carboxylic acids or derivatives.
Conditions: Various coupling reactions under anhydrous conditions.
Industrial Production Methods
On an industrial scale, the production involves:
Large-scale cyclization reactions in batch reactors.
Use of high-throughput continuous flow systems to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid undergoes several types of reactions:
Oxidation: : Involves converting specific functional groups to higher oxidation states.
Reduction: : Reduction of nitro groups or carbonyl groups under hydrogenation conditions.
Substitution: : Aromatic electrophilic and nucleophilic substitutions depending on the substituents on the benzoic acid ring.
Common Reagents and Conditions
Oxidizing Agents: : KMnO₄, CrO₃ under acidic or basic conditions.
Reducing Agents: : NaBH₄, H₂ with Pd/C catalyst.
Substitution Reagents: : Halides, organolithiums, Grignard reagents under inert atmospheres.
Major Products Formed
The major products include various substituted derivatives of the parent compound, which retain the core structure but with modified functional groups.
Scientific Research Applications
4-(1,3-Dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid is utilized in numerous research domains:
Chemistry: : As a precursor in synthesizing complex organic molecules.
Biology: : In studies involving enzyme inhibition or interaction with biological macromolecules.
Medicine: : Potential pharmacological applications such as anti-inflammatory or anticancer agents.
Industry: : In the development of advanced materials with specific functional properties.
Mechanism of Action
Mechanism of Effect
The compound interacts with specific molecular targets, influencing biological pathways.
It binds to active sites of enzymes, altering their function and regulating biochemical processes.
Molecular Targets and Pathways
Enzyme Inhibition: : Targets enzymes involved in inflammation, signaling pathways, or DNA replication.
Signal Modulation: : Modifies the activity of receptors or ion channels in cellular communication.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dioxo-1,2-dihydroisoquinolin-2-yl)benzoic acid
4-(1,3-Dioxotetrahydropyrrolo[3,2-c]pyridine-2-yl)benzoic acid
4-(1,3-Dioxotetrahydrofuro[3,2-c]quinoline-2-yl)benzoic acid
Uniqueness
Structural Complexity: : The unique arrangement of the pyrroloimidazolidinedione and benzoic acid moieties.
Reactivity: : Distinct reactivity patterns in comparison to similar compounds due to specific electronic and steric effects.
Through its intricate structure and versatility, 4-(1,3-dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid continues to be a compound of significant scientific interest. From synthetic strategies to diverse applications, it remains a cornerstone for ongoing research and development.
Properties
IUPAC Name |
4-(1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-11-10-2-1-7-14(10)13(19)15(11)9-5-3-8(4-6-9)12(17)18/h3-6,10H,1-2,7H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZGUYIVQQJBHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C(=O)N2C1)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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